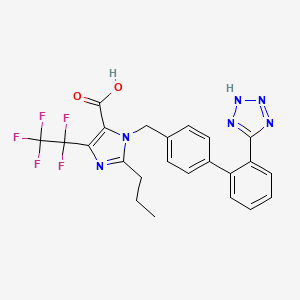

2-Propyl-4-pentafluoroethyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazole-5-carboxylic acid

描述

DuP-532, also known as L-694492, is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension and heart failure.

生物活性

2-Propyl-4-pentafluoroethyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazole-5-carboxylic acid, often referred to as DUP 532, is a synthetic compound belonging to the class of organic compounds known as biphenyls and derivatives. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-(1,1,2,2,2-pentafluoroethyl)-2-propyl-1-{[2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid

- Molecular Formula : C23H19F5N6O2

- Molecular Weight : 506.437 g/mol

The compound has shown potential in various biological assays, particularly in the context of antiviral activity against HIV. It interacts with specific binding sites within the HIV integrase protein, which is crucial for the viral replication process. The structural characteristics of DUP 532 allow it to selectively bind to the LEDGF/p75-binding pocket of HIV integrase, inhibiting its function and thereby preventing viral replication .

In Vitro Studies

In a study assessing several imidazole derivatives, DUP 532 exhibited significant inhibitory activity at concentrations around 100 µM. The compound was evaluated using the AlphaScreen™ HIV-1 IN-LEDGF/p75 inhibition assay, where it surpassed a 50% inhibitory threshold in several tested compounds .

The cytotoxicity profile was also assessed in cell-based assays. While some derivatives displayed moderate antiviral effects (33–45% inhibition), they also exhibited varying levels of cytotoxicity (CC50 values ranging from >200 µM to 50.4 µM) . This indicates a need for further optimization to enhance antiviral efficacy while minimizing toxicity.

Study on Human Exposure

Research indicates that DUP 532 is not a naturally occurring metabolite but is found in individuals exposed to this compound or its derivatives. It has been detected in human blood samples, suggesting potential environmental or occupational exposure risks associated with its use .

Structural Insights

The compound's structure has been modeled to predict interactions with critical amino acid residues in the binding site of HIV integrase. For example, specific moieties within the compound are projected towards residues such as threonine 125 and glycine 168, which are vital for the integrase's functionality .

Summary Table of Biological Activity

| Activity | Concentration (µM) | Inhibition (%) | Cytotoxicity (CC50) |

|---|---|---|---|

| HIV Integrase Inhibition | 100 | >50 | >200 |

| Antiviral Activity (Cell-based) | 100 | 33–45 | Varies (50.4 - >200) |

科学研究应用

Pharmacological Applications

1. Angiotensin II Receptor Antagonism

DuP 532 has been primarily studied for its role as a selective and noncompetitive antagonist of the angiotensin II receptor type 1 (AT1). Research indicates that it effectively inhibits the binding of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance. In vitro studies have shown that DuP 532 can significantly reduce blood pressure in animal models, making it a candidate for hypertension treatment .

2. Cardiovascular Research

In cardiovascular studies, DuP 532 has been utilized to understand the mechanisms of hypertension and heart failure. Its ability to block angiotensin II receptors allows researchers to investigate alternative pathways in cardiovascular regulation, providing insights into potential therapeutic strategies for heart diseases .

Toxicological Studies

3. Human Exposome Research

DuP 532 has been identified as part of the human exposome, which refers to the totality of environmental exposures an individual encounters throughout their life. Studies have detected this compound in human blood, indicating potential exposure through various environmental or occupational sources. Understanding its presence in biological systems is critical for assessing its toxicological impact and health implications .

Analytical Applications

5. Mass Spectrometry Profiling

DuP 532 has been subjected to analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for profiling in biological samples. Predicted spectra have been generated to aid in identifying this compound in complex matrices, facilitating research on exposure levels and metabolic pathways .

6. Clinical Implications

Clinical studies involving DuP 532 have highlighted its efficacy in managing hypertension through its action on the renin-angiotensin system. Its pharmacodynamics have been characterized through both preclinical and clinical trials, demonstrating significant reductions in systolic and diastolic blood pressure among participants .

7. Environmental Impact Assessments

Research has also focused on the environmental implications of DuP 532 as an emerging contaminant. Its detection in human biological samples raises concerns about long-term exposure effects and necessitates further investigation into its environmental fate and transport mechanisms.

属性

CAS 编号 |

124750-95-4 |

|---|---|

分子式 |

C23H19F5N6O2 |

分子量 |

506.4 g/mol |

IUPAC 名称 |

5-(1,1,2,2,2-pentafluoroethyl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C23H19F5N6O2/c1-2-5-17-29-19(22(24,25)23(26,27)28)18(21(35)36)34(17)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)20-30-32-33-31-20/h3-4,6-11H,2,5,12H2,1H3,(H,35,36)(H,30,31,32,33) |

InChI 键 |

RQGDXPDTZWGCQI-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C(F)(F)F)(F)F |

规范 SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C(F)(F)F)(F)F |

外观 |

Solid powder |

Key on ui other cas no. |

124750-95-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1H-Imidazole-5-carboxylic acid, 4-(pentafluoroethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- 2-propyl-4-pentafluoroethyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazole-5-carboxylic acid DuP 532 DuP-532 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。